molecular formula C19H23NO B1300322 2-(Cyclohexylaminomethyl)pyridine CAS No. 68339-45-7

2-(Cyclohexylaminomethyl)pyridine

Cat. No.: B1300322
CAS No.: 68339-45-7
M. Wt: 281.4 g/mol
InChI Key: XCYFCBPCWVSBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylaminomethyl)pyridine is an organic compound with the molecular formula C12H18N2. It is a derivative of pyridine, where a cyclohexylaminomethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylaminomethyl)pyridine typically involves the reaction of 2-picolyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylaminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexylaminomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylaminomethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s amine group can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-picolylamine
  • N-(2-Pyridylmethyl)cyclohexylamine

Uniqueness

2-(Cyclohexylaminomethyl)pyridine is unique due to its specific structure, which combines the properties of both cyclohexylamine and pyridine. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

68339-45-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C19H23NO/c21-18(13-20-11-2-1-3-12-20)16-10-9-15-8-7-14-5-4-6-17(16)19(14)15/h4-6,9-10,18,21H,1-3,7-8,11-13H2

InChI Key

XCYFCBPCWVSBIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=CC=N2

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C3CCC4=C3C2=CC=C4)O

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.